5-Fluoro-1-methylpiperidin-3-amine

Description

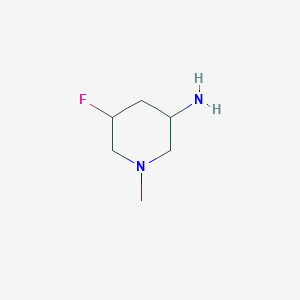

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

5-fluoro-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-5(7)2-6(8)4-9/h5-6H,2-4,8H2,1H3 |

InChI Key |

YSHLVNOVNXNSQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC(C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Fluorinated Piperidines

Diverse Approaches to the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a foundational step in the synthesis of complex nitrogen-containing heterocycles. Modern organic synthesis has yielded a variety of powerful methods to achieve this, ranging from classical cyclization reactions to more recent catalytic strategies.

Cyclization Reactions in Fluorinated Piperidine Synthesis

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing direct routes to ring systems from acyclic precursors. Several effective methods have been developed for piperidine synthesis. A one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org Another efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which produces a variety of five-, six-, and seven-membered cyclic amines in high yields. organic-chemistry.org

Intramolecular reductive cyclization of diketones is another viable strategy. For instance, the diastereoselective preparation of N-hydroxypiperidines has been accomplished through the intramolecular reductive cyclization of a 1,5-diketone monoxime using sodium cyanoborohydride (NaBH₃CN). ajchem-a.com Research has also demonstrated a novel pathway for piperidine formation in certain natural products that involves a sequence of thioester reduction, transamination, and imine reduction to convert polyketide chains into piperidine moieties. sjtu.edu.cn

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a widely used and versatile method for forming C-N bonds and is highly effective for synthesizing piperidine derivatives. nih.govresearchgate.net The process typically occurs in two steps: the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. researchgate.net

A variety of reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂, Pd/C). researchgate.net The choice of reducing agent is critical, as some reagents can selectively reduce the imine in the presence of the carbonyl group. researchgate.net This strategy has been successfully applied to the synthesis of polysubstituted piperidines. For example, aminoethyl-substituted piperidine derivatives have been prepared by oxidizing precursor alcohols to aldehydes, followed by reductive amination with various primary and secondary amines using NaBH(OAc)₃. nih.gov This methodology is also central to stereocontrolled syntheses of fluorine-containing piperidines, where a diformyl intermediate undergoes double reductive amination to form the piperidine ring. researchgate.net

| Method | Description | Key Reagents/Catalysts |

| Cyclization of Amino Alcohols | A one-pot method where an amino alcohol is treated with a chlorinating agent to induce cyclization. | SOCl₂ |

| N-Heterocyclization | Catalytic cyclization of a primary amine with a diol. | Cp*Ir complex |

| Intramolecular Reductive Cyclization | Cyclization of a diketone precursor, often via an oxime intermediate. | NaBH₃CN |

| Reductive Amination | Condensation of an amine with a dicarbonyl compound followed by reduction of the resulting imine(s). | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C |

Oxidative Amination of Non-Activated Alkenes in Stereoselective Piperidine Synthesis

Recent advances have enabled the synthesis of piperidines from non-activated alkenes through oxidative amination. These methods facilitate the difunctionalization of a double bond, simultaneously forming the N-heterocycle. One such approach utilizes a gold(I) complex as a catalyst in conjunction with an iodine(III) oxidizing agent. mdpi.com This reaction is designed to form both the N-heterocycle and introduce an oxygen-containing substituent in a single transformation. mdpi.com

For enantioselective synthesis, a palladium-catalyzed method has been developed using a novel pyridine-oxazoline ligand. mdpi.com This represents a significant advancement, as palladium was not previously known to catalyze this type of amination. mdpi.com Furthermore, stereoselective piperidine synthesis has been achieved through the oxidative carbon-hydrogen bond functionalization of enamides using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, which proceeds rapidly at room temperature with high efficiency and stereocontrol. rsc.org

Radical-Mediated Cyclization Routes to Substituted Piperidines

Radical cyclization offers a powerful means of constructing piperidine rings, often with high levels of stereocontrol. These reactions involve the generation of a radical species that subsequently cyclizes onto a tethered unsaturated group. A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. cardiff.ac.uk

Photoredox catalysis has emerged as a mild and efficient way to initiate these transformations. Using an organic photoredox catalyst and a trialkylamine, aryl radicals can be generated from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization to furnish complex spiropiperidines under mild conditions, avoiding the need for toxic reagents like those based on tin. nih.gov Cobalt catalysts have also been employed for the intramolecular radical cyclization of linear amino-aldehydes, yielding various piperidine structures. mdpi.com

| Method | Description | Key Reagents/Catalysts |

| Gold-Catalyzed Oxidative Amination | Difunctionalization of a non-activated alkene to form the piperidine ring and add an O-substituent. | Gold(I) complex, Iodine(III) oxidant |

| Palladium-Catalyzed Oxidative Amination | Enantioselective synthesis using a specific ligand. | Palladium catalyst, Pyridine-oxazoline ligand |

| Radical-Mediated Cyclization | Cyclization of a radical generated from a linear precursor onto an unsaturated moiety. | Photoredox catalysts, Cobalt catalysts |

Contemporary Fluorine Introduction Techniques for Piperidine Derivatives

The strategic introduction of fluorine is a critical step in synthesizing compounds like 5-Fluoro-1-methylpiperidin-3-amine. Modern fluorination chemistry is broadly divided into electrophilic and nucleophilic methods, each with distinct advantages and applications.

Electrophilic and Nucleophilic Fluorination Methods

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. wikipedia.org These reagents typically feature a fluorine atom attached to a highly electronegative group, most commonly nitrogen. wikipedia.org Widely used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com Electrophilic fluorination is particularly useful for the late-stage functionalization of molecules and can be applied to a range of nucleophiles, including enolates, aromatic rings, and alkenes. alfa-chemistry.com The development of cationic N-F reagents, such as N-fluoropyridinium salts, has led to increased rates and yields in these reactions. wikipedia.org

Nucleophilic fluorination employs a nucleophilic source of fluoride (B91410) (F⁻) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com While simple inorganic fluorides like potassium fluoride (KF) can be used, their application can be limited. alfa-chemistry.com More advanced reagents have been developed to improve reactivity and handling. A notable example is the DMPU/HF complex (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride), which serves as an effective nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction. nih.govnih.gov This reagent has been shown to provide higher yields and better diastereoselectivity compared to classical reagents like pyridine (B92270)/HF. nih.govnih.gov The fluoro-Prins cyclization involves the activation of an aldehyde by DMPU/HF, reaction with a homoallylic amine, cyclization, and subsequent quenching of the resulting carbocation by the nucleophilic fluorine. nih.gov

| Technique | Reagent Type | Common Reagents | Typical Substrates |

| Electrophilic Fluorination | "F⁺" source (N-F reagents) | Selectfluor®, NFSI, N-fluoropyridinium salts | Enolates, Alkenes, Aromatic Rings |

| Nucleophilic Fluorination | "F⁻" source | KF, CsF, DMPU/HF, Pyridine/HF | Alkyl halides/sulfonates, Epoxides, Alkenes (via fluoro-Prins) |

Asymmetric Hydrogenation of Fluoroenamides Derived from Pyridines

The asymmetric hydrogenation of enamides represents a robust method for the enantioselective synthesis of chiral amines. In the context of fluorinated piperidines, this strategy has been successfully employed to produce key intermediates. For instance, the synthesis of a syn-1,2-amino-fluoropiperidine, a crucial pharmacophore for a calcitonin gene-related peptide (CGRP) receptor antagonist, was achieved through the Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide. nih.govsigmaaldrich.com This approach enabled the production of significant quantities of the desired compound for initial preclinical studies. nih.gov

While a specific example for the direct synthesis of this compound via this method is not prominently described in the reviewed literature, the principle can be extended. A hypothetical synthetic route could involve the preparation of an appropriate N-protected 5-fluoro-1,2,3,6-tetrahydropyridine (B13251581) precursor, which upon asymmetric hydrogenation would yield the desired enantiomerically enriched this compound. The choice of catalyst and protecting groups would be critical to achieve high diastereoselectivity and enantioselectivity.

Enzymatic Dynamic Asymmetric Transamination of Fluoroketones

Enzymatic dynamic asymmetric transamination (DATA) has emerged as a powerful and cost-effective method for the synthesis of chiral amines from prochiral ketones. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. A notable application is the development of a novel route to a syn-3-fluoro-4-aminopiperidine intermediate, where a dynamic kinetic asymmetric transamination of a corresponding fluoroketone was a key step. nih.govsigmaaldrich.com This enzymatic process provided a more efficient and scalable synthesis compared to the initial asymmetric hydrogenation route. nih.gov

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are capable of transferring an amino group from a donor to a ketone substrate. nih.gov This has been applied to the synthesis of various chiral amines, including fluorinated ones. nih.gov For example, both (R)- and (S)-enantiomers of 2-substituted pyrrolidines and piperidines have been synthesized from ω-chloroketones using a panel of transaminases, achieving high enantiomeric excess (>99.5%) and good yields. nih.govresearchgate.net This demonstrates the potential of transaminases to create chiral cyclic amines. researchgate.net Although a direct application to 5-fluoro-1-methyl-3-ketopiperidine for the synthesis of this compound is not explicitly detailed, the existing literature strongly supports the feasibility of such a transformation.

A proposed enzymatic synthesis of (3S,5S)-5-Fluoro-1-methylpiperidin-3-amine could start from 1-methyl-5-fluoropiperidin-3-one. The selection of an appropriate transaminase would be crucial for achieving the desired stereochemistry.

| Precursor | Enzyme Type | Product | Key Findings | Reference |

| Fluoride-substituted enamide | Ru-catalyst | syn-1,2-amino-fluoropiperidine | Enabled synthesis for preclinical studies. | nih.govsigmaaldrich.com |

| Fluoroketone | Transaminase | syn-3-fluoro-4-aminopiperidine | Cost-effective and scalable route. | nih.govsigmaaldrich.com |

| ω-chloroketones | Transaminase | 2-substituted pyrrolidines and piperidines | High enantiomeric excess (>99.5%) and yields up to 90%. | nih.govresearchgate.net |

Dearomatization-Hydrogenation (DAH) Processes for All-cis-(Multi)fluorinated Piperidines

The dearomatization-hydrogenation (DAH) of fluoropyridine precursors provides a direct and highly diastereoselective route to all-cis-(multi)fluorinated piperidines. springernature.comresearchgate.netnih.gov This one-pot process, often catalyzed by rhodium complexes, involves the dearomatization of the pyridine ring followed by complete saturation through hydrogenation. springernature.comresearchgate.netnih.gov This strategy overcomes challenges such as catalyst deactivation and hydrodefluorination that can occur in direct hydrogenation of fluoropyridines. springernature.com

The DAH process has been successfully applied to a variety of substituted fluoropyridines, yielding a plethora of all-cis-(multi)fluorinated piperidine building blocks. springernature.comresearchgate.netnih.gov For example, starting from 3-fluoropyridine, the corresponding cis-3-fluoropiperidine can be obtained with high diastereoselectivity. springernature.com This method is advantageous as it avoids the need for pre-functionalized precursors with defined stereochemistry. springernature.comnih.gov However, a limitation of some DAH processes is the use of hydridic reagents like pinacol (B44631) borane (B79455) (HBpin), which are not compatible with polar and protic functional groups. acs.org

More recent developments have focused on heterogeneous catalysis, for instance, using palladium on carbon in the presence of an acid, to achieve a robust and simple cis-selective hydrogenation of fluoropyridines. acs.org This allows for the transformation of inexpensive and abundant fluoropyridines into valuable fluorinated piperidines. acs.org

| Precursor | Catalyst/Reagent | Product | Key Features | Reference |

| Fluoropyridines | Rhodium-carbene catalyst, HBpin | all-cis-(multi)fluorinated piperidines | Highly diastereoselective, one-pot process. | springernature.comresearchgate.netnih.gov |

| 3-Fluoropyridine | Pd(OH)₂/C, HCl | cis-3-Fluoropiperidine | Robust, tolerates air and moisture. | acs.org |

Stereochemical Control and Enantioselective Synthesis of this compound and its Analogues

Strategies for Enantioselective Synthesis and Chiral Resolution (e.g., HPLC, Polarimetry)

The enantioselective synthesis of fluorinated piperidines is crucial as different enantiomers can exhibit distinct biological activities. Asymmetric fluorination using chiral catalysts, such as cinchona alkaloid derivatives, is one strategy to ensure the desired stereochemistry during the synthesis of fluorinated piperidine rings.

For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. For instance, the enantiomeric excess of compounds like (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, a close analogue of the title compound, can be determined using chiral HPLC with cellulose-based columns, achieving greater than 99% resolution. Polysaccharide-based chiral stationary phases are commonly used for the resolution of amines, often with acidic additives in the mobile phase. researchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers. beilstein-journals.orgresearchgate.net

Diastereoselective Synthesis of Fluorinated Piperidine Building Blocks

The diastereoselective synthesis of fluorinated piperidine building blocks is often achieved through the hydrogenation of substituted pyridine precursors. nih.gov The hydrogenation of disubstituted pyridines can lead to cis-piperidines with good to excellent diastereoselectivity. nih.gov These cis-isomers can then be transformed into their trans-diastereoisomers through methods like base-mediated epimerization. nih.gov

Another approach involves the diastereoselective nucleophilic addition to a pre-existing piperidine ring. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are structurally related to fluorinated piperidines, has been achieved through the diastereoselective addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines.

The DAH process, as mentioned earlier, is a prime example of a highly diastereoselective method for producing all-cis-(multi)fluorinated piperidines. springernature.comresearchgate.netnih.gov This method avoids the need for substrates with pre-defined stereochemistry, which is often a requirement in other synthetic routes. nih.gov

Conformational Preferences and Stereoelectronic Effects of Fluorine (e.g., Axial vs. Equatorial Orientation)

The introduction of fluorine into a piperidine ring significantly influences its conformational preferences due to stereoelectronic effects. In many substituted fluoropiperidines, the fluorine atom shows a preference for the axial position, which is contrary to the general expectation based on steric hindrance. researchgate.net This "axial-F preference" can be attributed to a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects. researchgate.net

For 3-fluoropiperidine (B1141850) derivatives, computational and experimental studies have shown a strong preference for the axial conformation of the fluorine atom. researchgate.net This preference is influenced by the protonation state of the nitrogen and the solvent polarity. In protonated 3-fluoropiperidinium cations, strong charge-dipole interactions between the C-F bond and the ammonium (B1175870) group stabilize the axial conformer. researchgate.net Hyperconjugative interactions, such as electron donation from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond (σC-H → σ*C-F), also contribute to the stability of the axial orientation.

The conformational preference of the fluorine atom can have a significant impact on the basicity and biological activity of the molecule. For example, in a kinesin spindle protein (KSP) inhibitor, the more basic axial isomer was selected for clinical evaluation. researchgate.net Understanding these conformational preferences is therefore critical for the rational design of fluorinated piperidine-based drugs.

| Compound | Preferred Conformation of Fluorine | Key Stabilizing Interactions | Reference |

| 3-Fluoropiperidine derivatives | Axial | Charge-dipole interactions, hyperconjugation, solvation effects. | researchgate.net |

| Protonated 3-fluoropiperidines | Axial | Strong charge-dipole interactions (C-F···HN+). | researchgate.net |

Structure Activity Relationship Sar and Rational Design of 5 Fluoro 1 Methylpiperidin 3 Amine Derivatives

Influence of Fluorine Substitution on Electronic Properties and Molecular Reactivity

The introduction of a fluorine atom onto the piperidine (B6355638) ring significantly alters the electronic properties and reactivity of the molecule. Fluorine is the most electronegative element, and its presence induces a strong dipole moment in the C-F bond. This has several important consequences for molecular design. nih.govresearchgate.net

Firstly, the high C-F bond energy increases metabolic stability by making the bond resistant to cleavage by metabolic enzymes. nih.gov This is a desirable property in drug design, as it can lead to improved pharmacokinetic profiles. Secondly, the electronic effects of fluorine can modify the basicity (pKa) of the nearby amine group at the C-3 position. nih.gov The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect its ionization state at physiological pH and, consequently, its interaction with biological targets.

Furthermore, the strategic placement of fluorine can be used to block sites of metabolism on the piperidine ring. The presence of fluorine can also influence the molecule's polarity and lipophilicity, which are critical for properties such as solubility and membrane permeability. nih.gov These modifications can enhance the likelihood of a drug candidate's success in clinical trials. nih.gov The interplay of these electronic effects allows for the fine-tuning of a molecule's properties to achieve a desired biological activity.

Conformational Analysis of 5-Fluoro-1-methylpiperidin-3-amine and its Analogues

The conformation of the piperidine ring is crucial for its interaction with binding sites. Fluorine substitution has a profound impact on the conformational preferences of the piperidine ring. Saturated six-membered rings like piperidine typically adopt a chair conformation with substituents preferring the equatorial position to minimize steric hindrance. researchgate.net However, in fluorinated piperidines, the fluorine atom often shows a preference for the axial position. researchgate.netd-nb.info

This preference for the axial conformer is attributed to a combination of stabilizing forces, including:

Charge-dipole interactions: An attractive interaction between the partially negative fluorine atom and the positively charged nitrogen atom (especially when protonated) can stabilize the axial conformation. researchgate.netresearchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond (σCH → σ*CF) contributes to the stability of the axial orientation. researchgate.netresearchgate.net

Computational and NMR studies on various fluorinated piperidine derivatives have quantified this conformational preference. nih.govd-nb.info The solvent environment also plays a significant role; polar solvents can further stabilize the axial conformer by interacting with the molecular dipole. d-nb.infonih.gov This conformational rigidity, induced by the fluorine atom, can be exploited in rational drug design to lock the molecule in a bioactive conformation, thereby improving binding affinity and selectivity. nih.gov

Below is a table showing the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for analogues of fluorinated piperidines, illustrating the general preference for the axial fluorine orientation.

| Compound Analogue | Substituents | ΔG (kcal/mol) in Chloroform (TFA-analogues) | ΔG (kcal/mol) in Water (HCl- and NH-analogues) | Favored Conformation |

|---|---|---|---|---|

| 3-fluoropiperidine (B1141850) | R=TFA | +0.3 | N/A | Axial |

| 3-fluoropiperidine | R=HCl | N/A | +4.8 | Axial |

| 3,5-difluoropiperidine | R=TFA | +0.4 | N/A | Axial |

| 3,5-difluoropiperidine | R=HCl | N/A | +8.6 | Axial |

This table is generated based on data for analogous compounds and illustrates the general conformational trends in fluorinated piperidines. TFA = trifluoroacetamide, HCl = hydrochloride salt. A positive ΔG value indicates the axial conformer is more stable. Data sourced from computational studies. researchgate.net

Impact of Substituent Position on Molecular Interactions and Binding Affinities (e.g., C-3, C-5, N-1 Methylation)

The specific placement of substituents on the piperidine ring is critical in determining the molecule's binding affinity and selectivity for its biological target. The SAR for piperidine derivatives is highly dependent on the type and location of these substituents. researchgate.net

N-1 Methylation: The substituent on the piperidine nitrogen plays a key role in modulating biological activity. For instance, in a series of σ1 receptor ligands, replacing a hydrogen atom with a small methyl group on the piperidine nitrogen (N-1 position) resulted in high σ1 affinity. nih.gov Increasing the size of the substituent at this position can lead to a decrease in affinity, highlighting the sensitivity of the binding pocket to steric bulk at the N-1 position. nih.gov

The combination of the N-1 methyl group, the C-3 amine, and the C-5 fluoro substituent in this compound creates a specific pharmacophore. The rational design of derivatives would involve modifying these positions to optimize interactions. For example, altering the stereochemistry at C-3 and C-5 or exploring different substituents at the N-1 position could lead to improved affinity or selectivity for a given target.

Elucidation of SAR in Complex Molecules Incorporating the this compound Moiety

The this compound scaffold can be incorporated as a key building block into larger, more complex molecules to impart favorable properties. The defined conformational preferences and modulated physicochemical properties of this moiety can be advantageous in the design of potent and selective inhibitors or ligands. nih.govsciencedaily.com

A relevant case study involves the development of Kinesin Spindle Protein (KSP) inhibitors. In one study, a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety was incorporated into a complex molecule. acs.org The introduction of the fluorine atom was found to modulate the pKa of the piperidine nitrogen and reduce efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. acs.org This demonstrates the utility of a fluorinated piperidine scaffold in overcoming pharmacokinetic challenges.

The SAR of such complex molecules is elucidated by systematically modifying different parts of the structure. For the piperidine moiety, this would involve:

Varying the position of the fluorine atom: Moving the fluorine from C-5 to other positions on the ring would alter the molecule's conformation and electronic properties.

Altering the substitution at the amine: The primary amine at C-3 could be converted to a secondary or tertiary amine, or replaced with other functional groups to probe for additional binding interactions.

Modifying the N-1 substituent: The N-1 methyl group could be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the target's binding pocket.

Through such systematic modifications, a detailed understanding of the SAR can be built, guiding the design of more potent and effective therapeutic agents that leverage the unique properties of the fluorinated piperidine core. researchgate.netnih.gov

Preclinical Pharmacological Investigations and Biological Target Identification of Fluorinated Piperidine Derivatives

Fundamental Role of Fluorinated Piperidines in Modulating Diverse Biological Targets

The introduction of fluorine into piperidine (B6355638) rings is a widely recognized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.govresearchgate.netmdpi.com The piperidine scaffold is a prevalent motif in many FDA-approved drugs, and its fluorination can significantly impact a molecule's physicochemical and biological characteristics. nih.govnih.gov

Strategic incorporation of fluorine can lead to improved metabolic stability by blocking sites susceptible to metabolism, a crucial factor in drug design. nih.gov Furthermore, the high electronegativity of fluorine can modulate the basicity (pKa) of the piperidine nitrogen. nih.govsonar.chnih.gov This alteration of basicity can influence a compound's interaction with biological targets and improve its pharmacokinetic profile, for instance, by reducing efflux by transporters like P-glycoprotein (Pgp). nih.govnih.gov

The conformational behavior of the piperidine ring can also be influenced by fluorination, which can lead to a preference for specific spatial arrangements of substituents, thereby optimizing interactions with target proteins. nih.govresearchgate.net Fluorinated piperidines have been investigated for their potential as therapeutics for a range of conditions, including diabetes and Alzheimer's disease, by targeting enzymes such as α-glucosidase and cholinesterases. nih.gov The versatility of this structural motif has led to its incorporation in compounds targeting a wide array of biological entities, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govtocris.com

In Vitro Pharmacological Activity Studies of 5-Fluoro-1-methylpiperidin-3-amine Analogues

Analogues of this compound have been identified as potent inhibitors of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.govresearchgate.net Inhibition of KSP's ATPase activity leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govnih.gov

The development of KSP inhibitors has shown that incorporating a fluorinated piperidine moiety can overcome limitations of earlier compounds, such as poor in vivo potency and susceptibility to P-glycoprotein (Pgp) efflux. nih.govnih.gov For example, the strategic placement of fluorine on the piperidine ring can modulate the basicity of the nitrogen atom, reducing Pgp-mediated efflux and thereby increasing the intracellular concentration of the inhibitor. nih.gov

One notable compound, MK-0731, which incorporates an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea (B33335) structure, demonstrated an optimal in vitro profile and was advanced to clinical trials. nih.govresearchgate.net This highlights the successful application of fluorinated piperidines in designing effective KSP inhibitors. Research has shown that these inhibitors are non-competitive and allosteric, inducing mitotic arrest in various cancer cell lines with high potency. researchgate.net

| Compound/Analogue | Target Enzyme | Activity (IC50) | Key Findings |

| MK-0731 | KSP ATPase | 2.2 nM | Potent and selective KSP inhibitor with an optimal in vitro metabolic profile. nih.govresearchgate.net |

| Pyrrole KSP inhibitor (C2-hydroxymethyl dihydropyrrole) | KSP ATPase | Not specified | Introduction of a C2-hydroxymethyl group led to Pgp efflux, which was mitigated by beta-fluorination of the piperidine. nih.gov |

| Litronesib (LY2523355) | KSP ATPase | 26 nM | A thiadiazole-based KSP inhibitor that showed growth inhibition in numerous cancer cell lines. nih.gov |

The fluorinated piperidine scaffold is a key component in ligands designed for various G-protein coupled receptors, including serotonin (B10506) (5-HT) receptors. The 5-HT1D receptor, in particular, has been a target for compounds containing this motif.

Research has demonstrated that covalent dimerization of 5-HT1 ligands can be an effective strategy to modulate affinity and selectivity. nih.gov In a study involving dimers derived from a monomer containing a 1-methyl-4-piperidinyl moiety, high binding affinity for the 5-HT1D receptor was achieved (Ki ≈ 0.3 nM for one dimer). nih.gov This approach also yielded over 10,000-fold selectivity against the 5-HT1F receptor. Functional assays confirmed that certain dimeric compounds act as agonists at 5-HT1 receptors. nih.gov

While direct binding data for this compound on the 5-HT1D receptor is not specified in the provided context, the established importance of the fluorinated piperidine ring in other high-affinity 5-HT receptor ligands suggests its potential as a valuable pharmacophore in this area. nih.govnih.gov The strategic placement of fluorine can influence ligand-receptor interactions and selectivity profiles.

| Ligand/Analogue | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| C3-to-C3 linked dimer of a 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide derivative | 5-HT1D | ~0.3 nM | 5-HT1 receptor agonist nih.gov |

| Granisetron Conjugates | 5-HT3 | Similar to parent compound | High-affinity fluorescent probes for imaging nih.gov |

| Flexible Scaffold D3 Antagonists | Dopamine D3 | 0.8–13.2 nM | Selective antagonists mdpi.com |

Derivatives containing the fluorinated piperidine scaffold have demonstrated significant anti-proliferative activity in various cancer cell lines. nih.govresearchgate.net The mechanism behind this activity is often linked to the inhibition of key cellular processes like mitosis, as seen with KSP inhibitors. nih.govresearchgate.net

Studies on a series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogues revealed that the latter were generally more potent in inhibiting the proliferation of human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov This indicates that the degree of saturation in the piperidine ring can influence anti-proliferative efficacy.

Furthermore, the introduction of a fluorinated piperidine moiety into other molecular scaffolds has been shown to enhance anti-proliferative effects. For example, in a series of trisubstituted pyrimidines designed as CDC42 inhibitors, the presence of fluorinated groups was found to be favorable for their activity against several cancer cell lines. nih.gov

| Compound Series | Cell Lines | Key Findings |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (non-small cell lung), WiDr (colon) | More potent anti-proliferative activity compared to the corresponding saturated piperidines. nih.gov |

| Trisubstituted pyrimidines with fluorinated groups | Melanoma and colon cancer cell lines | Favorable effect of fluorination on anti-proliferative activity. nih.gov |

| Piperidine based 1,2,3-triazolylacetamide derivatives | Candida auris | Induced cell cycle arrest and apoptotic cell death. nih.gov |

Identification of Specific Biological Pathways and Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for many fluorinated piperidine derivatives, particularly those with anti-cancer properties, often involves the disruption of critical cellular pathways leading to cell cycle arrest and apoptosis. monash.edu

For compounds targeting KSP, the mechanism is well-defined. By inhibiting the ATPase activity of KSP, these molecules prevent the separation of centrosomes during mitosis. nih.gov This leads to the formation of a monoastral spindle, a characteristic phenotype that triggers the spindle assembly checkpoint and arrests the cell in mitosis. researchgate.netnih.gov This prolonged mitotic arrest ultimately induces apoptosis.

The incorporation of fluorine into the piperidine ring plays a crucial role in optimizing the interaction with the target and overcoming resistance mechanisms. For instance, modulating the pKa of the piperidine nitrogen through fluorination can reduce efflux by P-glycoprotein, thereby maintaining a high intracellular concentration of the drug and ensuring sustained inhibition of the target pathway. nih.govnih.gov

Beyond KSP inhibition, other fluorinated piperidine-containing compounds have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway. oaepublish.com For example, some compounds induce autophagy, a cellular self-degradation process, which can contribute to their anti-proliferative effects. oaepublish.com In the context of 5-fluorouracil (B62378) (5-FU), a compound that can be conceptually related due to its fluorine component, the mechanisms of action are multifaceted, involving the inhibition of thymidylate synthase and the misincorporation into RNA and DNA, leading to cytotoxicity. nih.govcalis.edu.cnnih.govfrontiersin.org While distinct from piperidine derivatives, the study of 5-FU provides insights into how fluorinated compounds can disrupt fundamental biological pathways.

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 1 Methylpiperidin 3 Amine Systems

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. tandfonline.commdpi.com For 5-Fluoro-1-methylpiperidin-3-amine, molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its interactions.

In a hypothetical docking study, this compound could be docked against a panel of receptors known to bind piperidine-containing ligands, such as opioid receptors or acetylcholinesterase. The results would provide insights into the binding energy, which is an estimation of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the amine group of the compound could act as a hydrogen bond donor, while the fluorinated piperidine (B6355638) ring could engage in hydrophobic interactions.

A hypothetical representation of docking results for this compound against three different receptors is presented below. A more negative binding energy generally indicates a stronger binding affinity. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Mu-Opioid Receptor | -8.5 | ASP147, TYR326 | Hydrogen bond, Hydrophobic |

| Acetylcholinesterase | -7.2 | TRP84, PHE330 | Pi-Alkyl, Halogen bond |

| Dopamine D2 Receptor | -9.1 | ASP114, SER193 | Ionic, Hydrogen bond |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP), Frontier Molecular Orbital (FMO) Analysis)

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. bookpi.orgresearchgate.net

For this compound, DFT calculations could be used to optimize its three-dimensional geometry and to compute various electronic properties. bookpi.org A Molecular Electrostatic Potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. tandfonline.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. tandfonline.com

Interactive Data Table: Hypothetical Quantum Chemical Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | 1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 8.0 eV | High chemical stability |

| Dipole Moment | 2.5 Debye | Moderate polarity |

Molecular Dynamics Simulations for Conformational Ensemble and Binding Mechanism Insights

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can provide insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.gov

An MD simulation of this compound bound to a target receptor, identified through molecular docking, would reveal the dynamic behavior of the complex. This would allow for an assessment of the stability of the binding pose and the key interactions over the simulation time. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the system. researchgate.net

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

| Simulation Parameter | Value | Purpose |

| Simulation Time | 100 ns | To observe long-term stability |

| Temperature | 300 K | To mimic physiological conditions |

| Pressure | 1 atm | To mimic physiological conditions |

| Average Ligand RMSD | 1.5 Å | To assess ligand stability in the binding pocket |

Pharmacophore Modeling and Virtual Screening Approaches for Target Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model can be used as a 3D query to search large chemical databases for other molecules with similar features, a process known as virtual screening. sciengpub.irresearchgate.net

For this compound, a pharmacophore model could be generated based on its key chemical features, such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the fluorine atom), and a hydrophobic group (the piperidine ring). This model could then be used to screen compound libraries to identify other potential molecules with similar biological activity.

Interactive Data Table: Hypothetical Pharmacophore Features

| Feature | Type | Location |

| 1 | Hydrogen Bond Donor | Amine group |

| 2 | Hydrogen Bond Acceptor | Fluorine atom |

| 3 | Positive Ionizable | Amine group |

| 4 | Hydrophobic | Piperidine ring |

In Silico Predictions of Structural Modulations on Biological Activity

In silico methods can be used to predict how modifications to the chemical structure of a molecule will affect its biological activity. nih.govnih.gov This is often done through the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of a series of compounds with their biological activity.

For this compound, a hypothetical QSAR study could explore how changes to the substituents on the piperidine ring affect its binding affinity for a particular target. For example, replacing the methyl group with other alkyl groups or altering the position of the fluorine atom could lead to predictions of enhanced or diminished activity. acs.orgacs.org

Interactive Data Table: Hypothetical In Silico SAR Predictions

| Structural Modification | Predicted Change in Binding Affinity | Rationale |

| N-ethyl instead of N-methyl | Increased | Enhanced hydrophobic interactions |

| 4-fluoro instead of 5-fluoro | Decreased | Altered electrostatic interactions |

| Hydroxyl group at C4 | Increased | Potential for additional hydrogen bonding |

| Removal of fluorine | Decreased | Loss of favorable halogen bond |

Preclinical Metabolic and Pharmacokinetic Considerations of 5 Fluoro 1 Methylpiperidin 3 Amine and Its Analogues

Characterization of Metabolic Pathways of Fluorinated Piperidine (B6355638) Derivatives (Preclinical Models)

The metabolic fate of fluorinated piperidine derivatives is dictated by several enzymatic pathways, primarily involving oxidative processes that can lead to defluorination, N-dealkylation, and hydroxylation.

The carbon-fluorine (C-F) bond is exceptionally strong, which is a primary reason for fluorine's use in enhancing metabolic stability. However, metabolic defluorination, while challenging, can occur. In preclinical models, the hydrogenation of fluoropyridine precursors to generate fluorinated piperidines has been shown to be susceptible to a competing hydrodefluorination pathway, which leads to the formation of undesired non-fluorinated piperidines. nih.gov This process highlights the potential for certain positions on the ring to be labile. For instance, studies on the synthesis of fluoropiperidines via the hydrogenation of fluoropyridines revealed that 2- and 4-fluoropyridine (B1266222) derivatives were prone to yielding hydrodefluorinated products. nih.gov This suggests that, metabolically, fluorine atoms at positions that can form unstable intermediates may be susceptible to oxidative cleavage, resulting in the formation of hydroxylated or ketone metabolites and the release of fluoride (B91410) ions.

For N-alkylpiperidine derivatives like 5-Fluoro-1-methylpiperidin-3-amine, N-dealkylation is a major metabolic pathway. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2D6, which are known to metabolize piperidine-containing structures. researchgate.net The process involves the enzymatic hydroxylation of the carbon atom of the alkyl group attached to the piperidine nitrogen (the α-carbon). nih.govsemanticscholar.org This hydroxylated intermediate is unstable and spontaneously decomposes to form the dealkylated metabolite (a secondary amine) and an aldehyde. nih.govsemanticscholar.org In the case of this compound, this would result in the formation of 5-fluoropiperidin-3-amine (B12971948) and formaldehyde. This pathway is a common metabolic route for numerous drugs containing N-methylpiperidine or N-methylpiperazine moieties. researchgate.netnih.gov

In addition to N-dealkylation, direct hydroxylation of the piperidine ring is another potential metabolic transformation. This can occur at various positions on the carbon skeleton, leading to the formation of one or more hydroxylated metabolites, which can then be further metabolized through phase II conjugation reactions.

Role of Fluorine in Modulating Metabolic Stability and Clearance

The strategic substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, often aimed at improving a compound's metabolic profile. tandfonline.comcapes.gov.br The high strength of the C-F bond compared to a carbon-hydrogen (C-H) bond means that it is less susceptible to cleavage by metabolic enzymes like CYPs. researchgate.net This "metabolic blocking" can significantly increase a drug's half-life and reduce its clearance. tandfonline.com

However, the effect of fluorination on metabolic stability is not universally positive and can be highly dependent on the specific molecular context. In some cases, the introduction of fluorine did not lead to an improvement in metabolic stability. nih.gov Studies on partially fluorinated N-alkyl-piperidine-2-carboxamides found that the fluorinated derivatives were actually more readily oxidized in human liver microsomes, with the degradation rates correlating with increased lipophilicity. nih.gov The electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, potentially making other sites more susceptible to metabolism or changing the molecule's affinity for metabolic enzymes. tandfonline.com Therefore, while fluorine incorporation is a powerful tool, its impact on metabolic stability and clearance must be evaluated on a case-by-case basis.

Interactions with Efflux Transporters and Implications for Distribution (e.g., P-glycoprotein (P-gp))

P-glycoprotein (P-gp), the product of the MDR1/ABCB1 gene, is a critical efflux transporter located in key biological barriers, including the intestines, kidneys, and the blood-brain barrier. mdpi.com It actively pumps a wide range of xenobiotics out of cells, playing a major role in drug absorption and distribution. mdpi.comnih.gov

The relationship between fluorination and P-gp-mediated efflux is complex. It is often assumed that increasing molecular weight, a consequence of adding fluorine, increases the likelihood of P-gp efflux. However, a statistical analysis of a large compound dataset demonstrated that an increase in molecular weight resulting from fluorine substitution does not inherently lead to a higher risk of P-gp mediated efflux. nih.govacs.orgresearchgate.net This research suggested that a "fluorine-corrected molecular weight" is a more relevant descriptor for predicting P-gp liability. nih.govacs.org

Table 1: Effect of Fluorination on P-gp Efflux in a Series of PDE9 Inhibitors Data adapted from studies on PDE9 inhibitors, illustrating the variable impact of fluorine substitution. nih.gov

| Compound Pair | Fluorination Position | Change in P-gp Efflux Ratio |

| 8a | β to amine | Significantly Increased |

| 8b | β to amine | Significantly Increased |

| 8c | γ to amine | Unchanged |

| 8d | γ to amine | Unchanged |

| 8e | β to amine | Significantly Increased |

| 8f | γ to amine | Unchanged |

P-gp possesses a complex binding site that can differentiate between stereoisomers, meaning that a molecule's chirality can be a critical determinant of its interaction with the transporter. nih.govnih.gov Studies have provided clear evidence that the chiral properties of a molecule can be leveraged to modulate its interaction with P-gp. nih.gov

For example, in a series of N-substituted aryloxymethyl pyrrolidines, the (R)-enantiomer of a naphthalene-1-yl analogue was identified as a potent and stereoselective modulator of P-gp, while its corresponding (S)-enantiomer was almost completely inactive. nih.gov This highlights the strict stereochemical requirements of the P-gp binding site. Similarly, while studying partially fluorinated piperidine-2-carboxamides, researchers noted that while stereoisomerism had little effect on basicity or lipophilicity, it led to more pronounced variations in the rates of oxidative degradation. nih.gov Other research on chiral thioxanthones found that while there were no significant differences in P-gp activity between enantiomeric pairs, one enantiomer did modulate P-gp expression differently than its counterpart, indicating subtle stereochemical influences. researchgate.net These findings underscore the importance of considering stereochemistry in the design of compounds like this compound, as the spatial orientation of the fluorine atom and the amine group on the chiral piperidine scaffold can profoundly influence P-gp recognition and subsequent efflux.

Table 2: Stereoselective Modulation of P-gp by Chiral Pyrrolidines Data from a study demonstrating the potent and stereoselective P-gp modulation by compound (R)-7a compared to its enantiomer. nih.gov

| Compound | Enantiomer | P-gp Modulatory Activity |

| Naphthalene-1-yl analogue 7a | (R) | Potent Modulator |

| Naphthalene-1-yl analogue 7a | (S) | Nearly Inactive |

Preclinical Pharmacokinetic Optimization Strategies via Fluorine Incorporation

The strategic incorporation of fluorine into drug candidates, a process known as fluorination, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of a molecule. This approach is particularly relevant for piperidine-containing compounds, where the introduction of fluorine can modulate key physicochemical properties such as basicity (pKa) and lipophilicity (logP), ultimately influencing metabolic stability, membrane permeability, and oral bioavailability. The following sections will delve into the specific effects of fluorine substitution on the preclinical pharmacokinetics of piperidine analogues.

For instance, research on 4-fluoropiperidine (B2509456) has shown that it can serve as a bioisostere for a piperazine (B1678402) ring, exhibiting similar basicity and electron density distribution. tandfonline.com This substitution led to a compound with enhanced absorption and measurable systemic levels after two hours, demonstrating the potential of fluorine to improve bioavailability by modulating pKa. tandfonline.com

The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. tandfonline.com By strategically placing a fluorine atom at a known site of metabolic attack, the metabolic stability of a compound can be significantly improved, leading to a longer half-life and increased exposure. tandfonline.comresearchgate.net

The influence of fluorine on lipophilicity is complex. While fluorine is lipophilic, its strong electron-withdrawing nature can decrease the basicity of a nearby amine, which in turn can affect lipophilicity at a given pH. nih.gov In the case of N-alkyl-piperidine-2-carboxamides, the decrease in basicity caused by fluorine substituents resulted in all partially fluorinated derivatives having similar or higher lipophilicity than their non-fluorinated parent compounds at neutral pH. nih.gov

A systematic study of mono- and difluorinated piperidine derivatives revealed that the effect of fluorine on a compound's lipophilicity is defined by the modulation of electron distribution at neighboring atoms. researchgate.net For 4-substituted piperidine-derived benzamides, the observed change in logP upon fluorination was dependent on the nature of the substituent at the C-4 position. researchgate.net

The following table summarizes the effects of fluorination on the physicochemical and pharmacokinetic properties of piperidine analogues based on preclinical research findings.

| Compound Class | Fluorination Strategy | Effect on pKa | Effect on Lipophilicity (logP) | Impact on Pharmacokinetics | Reference |

| N-alkyl-piperidine-2-carboxamides | Introduction of 1-3 fluorine atoms into the N-alkyl side chain | Decrease in basicity | Similar or higher lipophilicity at neutral pH | Increased rate of oxidative degradation in human liver microsomes | nih.gov |

| 4-substituted piperidines | Replacement of piperazine with 4-fluoropiperidine | Reduced pKa | Not specified | Enhanced oral absorption and systemic levels | tandfonline.com |

| (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide | β-fluorination of the piperidine ring | Modulated pKa | Not specified | Reduced P-glycoprotein efflux, but generated a toxic metabolite | acs.org |

| N-methyl-3-fluoro-4-(aminomethyl)piperidine ureas | Incorporation of fluorine in a metabolically benign position | Not specified | Not specified | Optimal in vitro and metabolic profile | acs.org |

| 7-phenyl-pyrroloquinolinone derivatives | Monofluorination of the 7-phenyl ring | Not specified | Not specified | No improvement in metabolic stability | nih.gov |

A notable example of pharmacokinetic optimization through fluorine incorporation is the development of Kinesin Spindle Protein (KSP) inhibitors. In one instance, β-fluorination of the piperidine ring in a lead compound successfully modulated the pKa and reduced efflux by the P-glycoprotein (Pgp) transporter. acs.org However, this modification also led to the formation of a toxic metabolite in vivo. acs.org This underscores the importance of the position of fluorination. Subsequent work led to the synthesis of an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea (B33335), where the fluorine was placed in a metabolically stable position. acs.org This new analogue, MK-0731, demonstrated an optimized in vitro and metabolic profile, eventually progressing to clinical trials. acs.org

Future Research Directions and Translational Opportunities for Fluorinated Piperidine Amines

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The precise spatial arrangement of atoms is critical for a molecule's biological activity. For fluorinated piperidines, the stereochemistry of the fluorine atom and other substituents dictates the molecule's conformation and interaction with biological targets. utmb.edu Consequently, the development of robust stereoselective synthetic methods is paramount. Current research focuses on moving beyond traditional multi-step syntheses, which are often inefficient, toward more streamlined and efficient approaches. nih.govresearchgate.net

Promising strategies include:

Catalytic Hydrogenation of Fluoropyridines : This method utilizes readily available fluoropyridine precursors and transforms them into the desired saturated piperidine (B6355638) rings. nih.gov Recent advancements have led to highly cis-selective hydrogenations using heterogeneous palladium catalysts, which are robust and tolerate air and moisture. nih.govacs.org

Dearomatization-Hydrogenation (DAH) Process : A one-pot rhodium-catalyzed DAH process enables the highly diastereoselective formation of a wide range of substituted all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net This method is notable for its ability to control the axial or equatorial orientation of the fluorine substituents. nih.gov

Reductive Hydroamination : The TMSOTf-mediated '5/6-endo-dig' reductive hydroamination provides an expedient and stereoselective route to piperidine derivatives from internal alkynylamines. rsc.orgmdpi.com

Asymmetric Fluorination : Techniques involving the highly regio- and stereoselective fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor present another avenue for creating chiral α-fluoro-imides, which can be precursors to fluorinated piperidines. nih.gov

Frustrated Lewis Pair (FLP) Mediated Activation : A novel approach involves the desymmetrization of geminal difluoroalkanes using FLP-mediated monoselective C-F bond activation, allowing for the stereoselective synthesis of fluoroalkanes that could be incorporated into piperidine structures. nih.gov

These methodologies represent a significant leap forward, providing access to a diverse library of chirally pure fluorinated piperidines for biological screening.

| Synthetic Method | Key Features | Catalyst/Reagent | Stereoselectivity | References |

| Heterogeneous Hydrogenation | Robust, simple, chemoselective reduction of fluoropyridines. | Palladium (Pd) on Carbon | cis-selective | nih.govacs.org |

| Dearomatization-Hydrogenation (DAH) | One-pot process, highly diastereoselective, forms all-cis products. | Rhodium (Rh) complexes | Highly diastereoselective | nih.govresearchgate.net |

| Reductive Hydroamination | Cascade reaction for cyclization of alkynylamines. | TMSOTf | Stereoselective | rsc.orgmdpi.com |

| Asymmetric Fluorination | Regio- and π-facial selective fluorination of chiral enamides. | Selectfluor, NFSI | High | nih.gov |

Advanced SAR Elucidation for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For fluorinated piperidines, SAR exploration focuses on how fluorine's position and stereochemistry, along with other structural modifications, impact target affinity and selectivity.

Key SAR findings include:

Modulation of Basicity (pKa) : The position of the fluorine atom relative to the piperidine nitrogen dramatically influences basicity. An axial fluorine can increase the pKa compared to an equatorial one, which can enhance efficacy, as seen in kinesin spindle protein (KSP) inhibitors. scientificupdate.com Conversely, lowering basicity by introducing fluorine can be a deliberate strategy to reduce off-target effects, such as binding to the hERG potassium ion channel, thereby mitigating cardiovascular toxicity risks. scientificupdate.comnih.gov

Stereochemistry and Potency : The stereoisomerism of the piperidine ring is a critical determinant of potency and selectivity. Studies on monoamine transporter inhibitors revealed that different enantiomers and diastereomers (cis vs. trans) exhibited distinct selectivity profiles for the dopamine, norepinephrine, and serotonin (B10506) transporters. utmb.edu Similarly, in a series of farnesyltransferase inhibitors, converting a piperidine-2-one core to a piperidine resulted in a more than 10-fold increase in potency. acs.org

Core Scaffold Importance : The piperidine ring itself is often a crucial structural element for activity. In the development of dual Histamine H3 (H3R) and Sigma-1 (σ1R) receptor ligands, the piperidine moiety was found to be critical for high affinity at the σ1R, a feature that was lost when it was replaced with a piperazine (B1678402) ring. nih.gov

| Structural Modification | Observed Effect | Example Target(s) | References |

| Fluorine Position (Axial vs. Equatorial) | Alters nitrogen basicity (pKa) and target interaction. | Kinesin Spindle Protein (KSP), hERG Channel | scientificupdate.com |

| Ring Stereochemistry (cis vs. trans) | Determines selectivity profile. | Monoamine Transporters (DAT, NET, SERT) | utmb.edu |

| Core Scaffold (Piperidine vs. Piperazine) | Critical for maintaining dual target affinity. | Histamine H3 / Sigma-1 Receptors | nih.gov |

| Core Scaffold (Piperidinone vs. Piperidine) | Significant increase in potency. | Farnesyltransferase (FTase) | acs.org |

Exploration of Undiscovered Biological Targets and Underlying Molecular Mechanisms

The fluorinated piperidine scaffold is a versatile template that has shown activity against a wide range of biological targets. While some targets are well-established, the potential for this chemical class to interact with novel proteins and pathways remains an exciting frontier.

Known targets for various fluorinated piperidine derivatives include:

Receptors : NMDA receptors (NR2B subunit), Sigma-1 (σ1) receptors, and Histamine H3 (H3R) receptors. nih.govnih.govnih.gov

Enzymes : Farnesyltransferase (FTase) and the 3CLPro main protease of the SARS-CoV-2 coronavirus. nih.govacs.org

Transporters and Channels : Monoamine transporters (DAT, NET, SERT) and the hERG potassium ion channel (as an anti-target). scientificupdate.comutmb.edu

Motor Proteins : Kinesin spindle protein (KSP). scientificupdate.comnih.gov

Future research should involve systematic screening of fluorinated piperidine libraries against diverse panels of enzymes, receptors, and ion channels. Understanding the molecular mechanisms involves detailed kinetic analyses to determine if inhibition is competitive, non-competitive, or allosteric. acs.org Furthermore, exploring dual-target or multi-target ligands, such as those active at both H3R and σ1R, could lead to novel therapeutic approaches for complex diseases like neuropathic pain. nih.gov

Integration of Multi-Omics Data in Fluorinated Piperidine Research

Modern drug discovery is increasingly leveraging the power of "multi-omics," which integrates data from genomics, proteomics, transcriptomics, and metabolomics to build a comprehensive picture of a drug's effect on a biological system. unimelb.edu.au While the direct application of multi-omics to specific fluorinated piperidines is still an emerging area, its potential is immense. researchgate.net

By treating cell lines or animal models with compounds like 5-Fluoro-1-methylpiperidin-3-amine and analyzing the global changes in genes, proteins, and metabolites, researchers can:

Identify novel and previously unsuspected biological targets.

Elucidate mechanisms of action and resistance.

Discover biomarkers to predict treatment response.

Uncover potential off-target effects early in the discovery process.

The use of powerful analytical tools, including artificial intelligence (AI) and explainable AI (XAI), will be essential to harmonize and interpret these large, complex datasets, potentially unlocking hidden biomolecular relationships and accelerating the journey from compound to clinic. researchgate.netunimelb.edu.au

Application in Radioligand Development for Molecular Imaging Studies

Positron Emission Tomography (PET) is a powerful non-invasive molecular imaging technique that allows for the in vivo quantification of biological targets. The development of PET radioligands requires labeling a high-affinity ligand with a positron-emitting isotope, most commonly fluorine-18 (B77423) ([18F]).

Fluorinated piperidines are excellent candidates for developing novel PET tracers.

Successful Examples : An [18F]-labeled 4-phenylpiperidine-4-carbonitrile (B1581006) derivative was successfully developed as a potent and highly selective radioligand for imaging σ1 receptors in the brain. nih.gov Another effort led to a promising brain-permeable [18F]-labeled PET tracer for the P2Y12 receptor, a key target in neuroinflammation. acs.org

Challenges : The development process is not without hurdles. Some [18F]-labeled piperidine-based radiotracers have shown poor brain penetration or in vivo metabolic instability, such as defluorination, which can lead to off-target signal accumulation in bone. nih.gov

Future work in this area will focus on designing ligands that not only possess high affinity and selectivity but also exhibit optimal pharmacokinetic properties, including blood-brain barrier permeability and metabolic stability, to serve as effective PET imaging agents for neurological and oncological targets. nih.govacs.org

Q & A

Basic: What are the common synthetic routes for 5-Fluoro-1-methylpiperidin-3-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of piperidine derivatives like this compound typically involves reductive amination or nucleophilic substitution. For example, Pd(OAc)₂ and PPh₃ in the presence of Et₃N can catalyze cross-coupling reactions to introduce fluorine or methyl groups . Reaction temperature and solvent polarity significantly impact yield; higher temperatures (e.g., reflux in n-butanol) improve kinetics but may degrade sensitive intermediates. Optimizing stoichiometry of reagents (e.g., LAH for amine reduction) is critical to avoid side products .

Advanced: How can computational tools resolve ambiguities in the stereochemical configuration of this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations and molecular docking simulations can predict steric and electronic interactions influencing stereoselectivity. For instance, COMSOL Multiphysics enables virtual screening of epimeric centers (e.g., carbon-7 in spirocyclic analogs) by analyzing energy barriers for isomer interconversion . Pairing these results with experimental NMR data (e.g., NOESY for spatial proximity) resolves ambiguities in diastereomer assignments .

Basic: What safety protocols are essential for handling fluorinated piperidine derivatives during synthesis?

Answer:

Fluorinated amines require strict adherence to PPE (gloves, goggles, lab coats) and fume hoods to prevent inhalation or skin contact. Avoid electrostatic discharge by grounding equipment, as fluorinated compounds may decompose under spark conditions . Spills should be neutralized with inert adsorbents (e.g., dry sand) and disposed via licensed waste management .

Advanced: How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the purity of fluorinated piperidines?

Answer:

Competing pathways arise from solvent polarity and nucleophilicity. For example, in dichloromethane (low polarity), SN2 substitution dominates, while polar aprotic solvents (DMF) favor ring-opening via intermediates like aziridinium ions. Monitoring via LC-MS with ion-pairing reagents (e.g., TFA) identifies side products, enabling adjustment of reaction pH or temperature to suppress undesired pathways .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns and fluorine coupling constants (e.g., ³J₃-F vs. ⁴J₄-F).

- HRMS: Validates molecular ion peaks and isotopic signatures (e.g., chlorine vs. fluorine adducts).

- HPLC-PDA: Detects impurities at λ = 254 nm, with C18 columns and acetonitrile/water gradients .

Advanced: How can factorial design optimize reaction parameters for scaling up fluorinated piperidine synthesis?

Answer:

A 2³ factorial design evaluates variables like temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratio (THF/H₂O). Response surface methodology (RSM) identifies interactions; for example, high catalyst loading at 100°C may reduce reaction time but increase side-product formation. Pareto charts prioritize factors for DOE refinement .

Advanced: What strategies mitigate data contradictions between computational predictions and experimental results in fluorinated amine reactivity?

Answer:

Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Validate simulations using explicit solvent models (e.g., COSMO-RS) and compare with kinetic studies (e.g., Arrhenius plots). For example, discrepancies in predicted vs. observed regioselectivity can be resolved by incorporating solvation-free energy corrections .

Basic: How does the electron-withdrawing fluorine substituent influence the basicity of this compound?

Answer:

Fluorine decreases amine basicity by inductively withdrawing electron density from the piperidine ring. pKa shifts can be quantified via potentiometric titration in aqueous methanol, with ΔpKa ≈ 1.5–2.0 compared to non-fluorinated analogs. This impacts solubility and protonation states in biological assays .

Advanced: What role does this compound play in QSAR models for CNS-targeting drugs?

Answer:

The fluorine atom enhances blood-brain barrier penetration via increased lipophilicity (logP ≈ 1.8–2.2). QSAR models using descriptors like polar surface area (PSA < 60 Ų) and hydrogen-bond donor count (≤2) predict CNS activity. Derivatives with sp³-hybridized amines show higher selectivity for neurotransmitter receptors .

Advanced: How do reactor design and mass transfer limitations affect the scalability of fluorinated piperidine syntheses?

Answer:

In continuous-flow reactors, residence time distribution (RTD) studies optimize mixing for exothermic amination steps. Computational fluid dynamics (CFD) models predict hot spots in batch reactors, which can degrade heat-sensitive intermediates. Scaling from mg to kg batches requires matching Damköhler numbers (Da) to maintain reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.